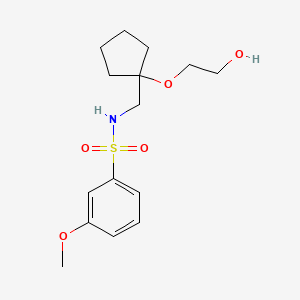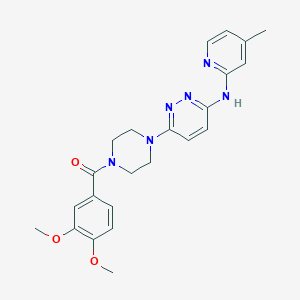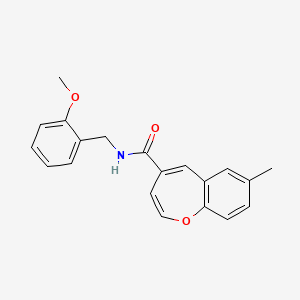
N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enantioselective Synthesis
The synthesis of complex molecules often requires precise control over the stereochemistry, and enantioselective synthesis is a critical aspect of chemical research. For instance, the preparation of N-methoxy-N-methylamide derivatives from (S)-methylpyroglutamate, as detailed by Calvez, Chiaroni, and Langlois (1998), showcases the intricate methodologies employed in the synthesis of compounds with specific stereochemical configurations. This research underscores the importance of such compounds in the synthesis of stereochemically complex molecules, potentially including N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide derivatives (Calvez, Chiaroni, & Langlois, 1998).
Novel Synthesis Approaches
Innovative synthesis methods are constantly being developed to improve efficiency and yield. For example, Owton et al. (1995) explored the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein, showcasing a novel approach that could be applied to the synthesis of this compound. Such methods offer insights into alternative synthesis pathways that can be adapted for the synthesis of structurally related compounds (Owton, Brunavs, Victor Miles, Dobson, & Steggles, 1995).
Protective Group Development
The development of novel protecting groups is crucial for the synthesis of complex organic molecules. Muranaka, Ichikawa, and Matsuda (2011) introduced a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), demonstrating its utility in the protection of sensitive functional groups during synthesis. This research highlights the continuous innovation in the field of synthetic chemistry, which is essential for the synthesis and modification of compounds like this compound (Muranaka, Ichikawa, & Matsuda, 2011).
Orientations Futures
Mécanisme D'action
Target of Action
N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception.
Mode of Action
As an agonist, this compound binds to the 5-HT 2A/2C receptors, mimicking the action of serotonin. This binding triggers a series of biochemical reactions that lead to the activation of these receptors .
Biochemical Pathways
The activation of 5-HT 2A/2C receptors by this compound affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters are involved in various physiological functions, including mood regulation, reward processing, and cognitive functions.
Pharmacokinetics
It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of 5-HT 2A/2C receptors by this compound leads to a variety of molecular and cellular effects. For instance, it has been reported to induce hallucinogenic activity, impact short-term memory, and affect locomotion . Moreover, it may also induce anxiety .
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-7-8-19-17(11-14)12-15(9-10-24-19)20(22)21-13-16-5-3-4-6-18(16)23-2/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJDFADXQODINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
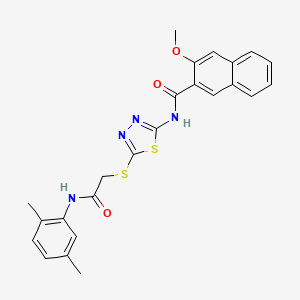
![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone](/img/structure/B2726203.png)
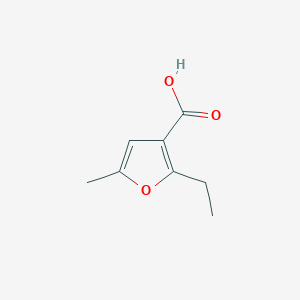
![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)
![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2726214.png)
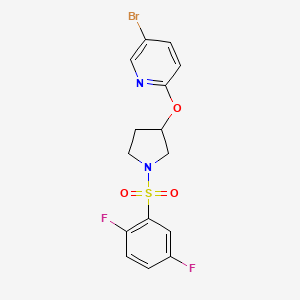
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)
